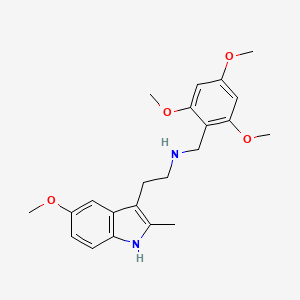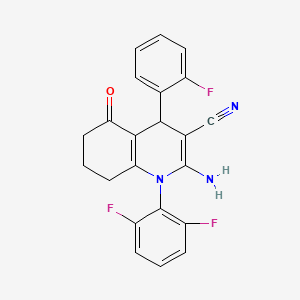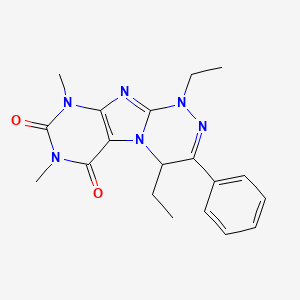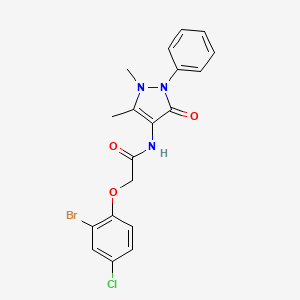
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of nitro groups at positions 4 and 6, a hydroxyl group at position 3, and a carboxylate ester group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzothiophene precursor, followed by esterification and hydroxylation reactions. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzothiophenes with various nucleophiles
Scientific Research Applications
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The hydroxyl and carboxylate groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate: Similar structure but with only one nitro group.
Methyl 3-hydroxy-1-benzothiophene-2-carboxylate: Lacks nitro groups, making it less reactive.
Methyl 4,6-dinitro-1-benzothiophene-2-carboxylate: Lacks the hydroxyl group, affecting its chemical properties.
Uniqueness
Methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H6N2O7S |
|---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-4,6-dinitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6N2O7S/c1-19-10(14)9-8(13)7-5(12(17)18)2-4(11(15)16)3-6(7)20-9/h2-3,13H,1H3 |
InChI Key |
RVEUEHXRASBOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B15005993.png)
![3-(4-Ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B15005999.png)
![4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15006006.png)

![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)

![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)

![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)

